

In-Depth Technical Guide: 2-(Trifluoromethyl)phenylacetic Acid

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenylacetic acid

Cat. No.: B165266

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)phenylacetic acid is a key building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and lipophilicity, making it a valuable component in drug design. This guide provides a comprehensive overview of the available data on **2-(Trifluoromethyl)phenylacetic acid**, with a focus on its chemical and physical properties. While the specific crystal structure of this compound is not publicly available in crystallographic databases, this document outlines the detailed experimental protocols that would be employed for its determination.

Physicochemical Properties

A summary of the known quantitative data for **2-(Trifluoromethyl)phenylacetic acid** is presented in Table 1. This information is crucial for its application in synthesis and for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Data for **2-(Trifluoromethyl)phenylacetic Acid**

Property	Value	Reference
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[1][2]
Molecular Weight	204.15 g/mol	[1][2]
CAS Number	3038-48-0	[1][2]
Appearance	White to almost white powder/crystal	[3]
Melting Point	100-102 °C	[2]
Purity	≥98%	[3]

Synthesis and Crystallization

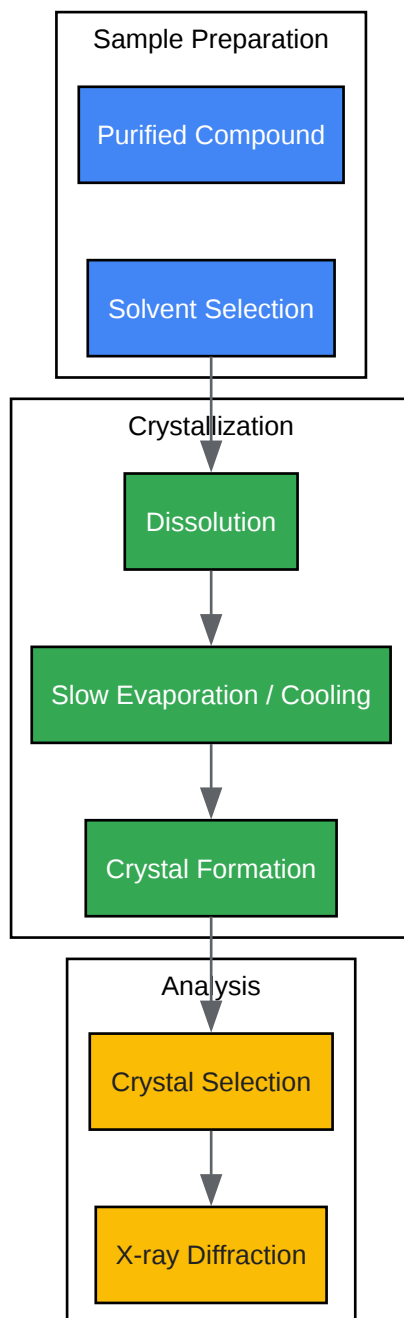
General Synthesis

While specific, detailed synthetic procedures for **2-(Trifluoromethyl)phenylacetic acid** are often proprietary, the general approach involves the introduction of the acetic acid moiety to a trifluoromethyl-substituted benzene ring. This can be achieved through various organic synthesis routes. One common method is the hydrolysis of the corresponding nitrile or ester.

Crystal Growth for X-ray Diffraction

Obtaining single crystals of sufficient quality is a prerequisite for crystal structure determination. A general workflow for the crystallization of a small molecule like **2-(Trifluoromethyl)phenylacetic acid** is depicted below. The process typically involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly, or cooling the saturated solution.

Figure 1. General Experimental Workflow for Crystallization



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Caption: General Experimental Workflow for Crystallization.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a molecule in a crystal is achieved through single-crystal X-ray diffraction.^{[4][5][6]} The following protocol outlines the standard procedure that would be used to determine the crystal structure of **2-(Trifluoromethyl)phenylacetic acid**.

Objective: To determine the precise atomic arrangement, bond lengths, bond angles, and unit cell dimensions of crystalline **2-(Trifluoromethyl)phenylacetic acid**.

Materials and Equipment:

- Single crystals of **2-(Trifluoromethyl)phenylacetic acid**
- Goniometer head
- Cryoloop
- Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).^[4]
- Cryostream for low-temperature data collection
- Computer with software for data collection, processing, and structure solution/refinement (e.g., SHELX, Olex2)

Procedure:

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a cryoloop, which is then attached to a goniometer head.
- **Data Collection:** The goniometer head is placed on the diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. The data collection process involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.

- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This step involves indexing the reflections and integrating their intensities.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and other structural parameters.

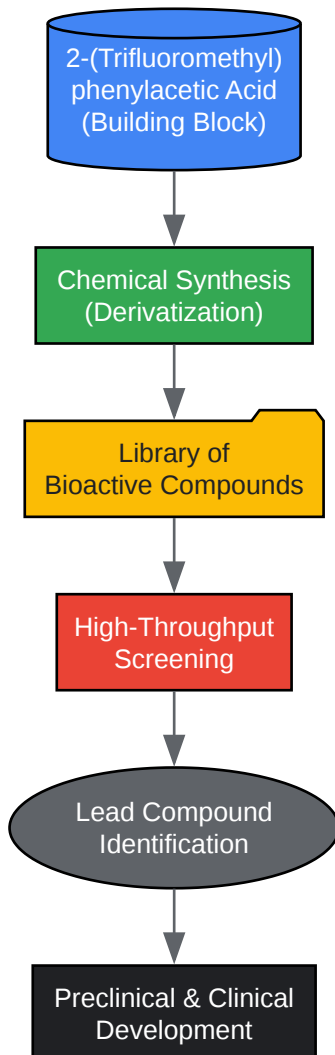
Biological Activity and Applications

2-(Trifluoromethyl)phenylacetic acid and its derivatives are of significant interest in medicinal chemistry and agrochemical research.^[7] The trifluoromethyl group can enhance the biological activity of a molecule by increasing its metabolic stability and lipophilicity, which can improve its absorption and distribution in biological systems.^[7]

This compound has been utilized as an intermediate in the synthesis of potential antithrombotic agents and lipoxygenase inhibitors.^[8] Furthermore, related fluorinated phenylacetic acid derivatives have been investigated for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) and for other bioactive properties.^[9]

The general role of such intermediates in a drug discovery pipeline is illustrated in the following diagram.

Figure 2. Role in Drug Discovery Pipeline



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Caption: Role in Drug Discovery Pipeline.

Conclusion

2-(Trifluoromethyl)phenylacetic acid is a commercially important chemical intermediate with established applications in the development of pharmaceuticals and agrochemicals. While its fundamental physicochemical properties are well-documented, a definitive crystal structure analysis is not currently available in the public domain. The experimental protocols outlined in this guide provide a clear pathway for researchers to determine its three-dimensional structure,

which would be invaluable for computational modeling, understanding intermolecular interactions, and designing new derivatives with enhanced biological activities.

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